

5-Methoxy-7-azaindole: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 5-Methoxy-7-azaindole

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An in-depth examination of the chemical properties, synthesis, and biological relevance of **5-Methoxy-7-azaindole**, a key scaffold in modern medicinal chemistry.

Introduction

5-Methoxy-7-azaindole, a heterocyclic compound featuring a pyrrolopyridine core, has emerged as a significant building block in the development of novel therapeutics. Its structural resemblance to endogenous purines and indoles allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets. The 7-azaindole moiety is particularly noteworthy for its ability to act as a bioisostere for indole, offering modulated physicochemical properties such as solubility and pKa, which can be fine-tuned to optimize drug-like characteristics.[1] This guide provides a comprehensive overview of **5-Methoxy-7-azaindole**, including its chemical structure, physicochemical properties, detailed synthetic protocols, and its role as a kinase inhibitor.

Chemical Structure and Nomenclature

The definitive identification of **5-Methoxy-7-azaindole** is crucial for researchers. Its chemical structure consists of a fused pyridine and pyrrole ring system, with a methoxy group substituted at the 5-position of the bicyclic core.

IUPAC Name: 5-methoxy-1H-pyrrolo[2,3-b]pyridine[2]

Chemical Structure:

Caption: 2D Chemical Structure of **5-Methoxy-7-azaindole**.

Physicochemical and Computed Properties

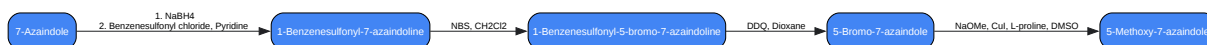
A summary of the key physicochemical and computed properties of **5-Methoxy-7-azaindole** is presented below. This data is essential for computational modeling, solubility screening, and formulation development.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	
Molecular Weight	148.16 g/mol	[2]
CAS Number	183208-36-8	
Appearance	Solid	
IUPAC Name	5-methoxy-1H-pyrrolo[2,3-b]pyridine	[2]
SMILES	<chem>COC1=CN=C2C(=C1)C=CN2</chem>	[2]
InChI Key	AFUFCCUQHGSNAN-UHFFFAOYSA-N	[2]
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	3	PubChem
Rotatable Bonds	1	PubChem
Topological Polar Surface Area	49.9 Å ²	PubChem
XLogP3	1.3	PubChem

Experimental Protocols: Synthesis

The synthesis of **5-Methoxy-7-azaindole** is most commonly achieved via a multi-step process starting from the commercially available 7-azaindole. A key intermediate in this pathway is 5-bromo-7-azaindole. The following protocol is a representative synthesis adapted from established methodologies.[3]

Workflow for the Synthesis of 5-Methoxy-7-azaindole



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Caption: Synthetic pathway from 7-Azaindole to **5-Methoxy-7-azaindole**.

Step 1: Synthesis of 5-Bromo-7-azaindole from 7-Azaindole

This procedure involves the protection of the indole nitrogen, reduction of the pyrrole ring, selective bromination, and subsequent re-aromatization.

- **Protection and Reduction:** 7-Azaindole is first protected, for example, as a benzenesulfonyl derivative, and the pyrrole ring is reduced to an azaindoline using a reducing agent like sodium borohydride.
- **Bromination:** The protected 7-azaindoline is selectively brominated at the 5-position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
- **Aromatization:** The resulting 5-bromo-7-azaindoline is re-aromatized to 5-bromo-7-azaindole using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step 2: Synthesis of 5-Methoxy-7-azaindole from 5-Bromo-7-azaindole

This step involves a copper-catalyzed nucleophilic substitution reaction.

- **Reaction Setup:** To a solution of 5-bromo-7-azaindole in a high-boiling polar aprotic solvent such as Dimethyl sulfoxide (DMSO), add sodium methoxide (NaOMe), copper(I) iodide (CuI), and a ligand such as L-proline.

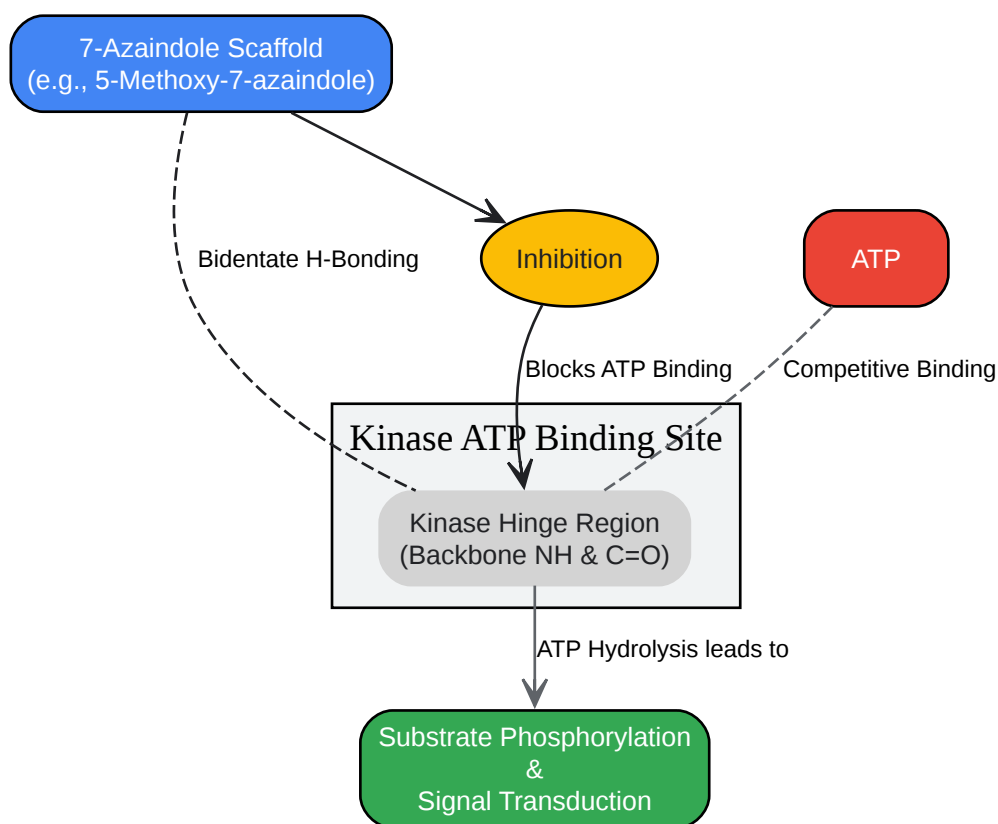
- **Reaction Conditions:** The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **5-Methoxy-7-azaindole**.

Biological Activity and Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors. [4] The nitrogen atom at position 7 of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for the formation of two critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of most kinases.

Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Haspin kinase, many of which are key targets in oncology. [4][5] The methoxy group at the 5-position can influence the compound's electronic properties and provide a vector for further structural modifications to enhance potency and selectivity.

General Mechanism of Kinase Inhibition by 7-Azaindole Scaffolds



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Caption: Competitive inhibition of kinase activity by 7-azaindole derivatives.

Applications in Research and Drug Development

5-Methoxy-7-azaindole serves as a versatile starting material and core structure in several areas of biomedical research:

- **Pharmaceutical Development:** It is a foundational scaffold for designing novel kinase inhibitors for oncology, as well as agents targeting receptors in the central nervous system for the potential treatment of neurological disorders.[6]
- **Biochemical Research:** This compound is utilized in studies to probe enzyme-ligand interactions and elucidate signaling pathways, aiding in the understanding of complex biological processes.[6]
- **Material Science:** The unique electronic properties conferred by the nitrogen-containing heterocyclic system are being explored for the development of advanced materials like

organic semiconductors.[6]

Conclusion

5-Methoxy-7-azaindole is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties, versatile synthetic handles, and proven ability to interact with key biological targets, particularly protein kinases, underscore its importance as a privileged scaffold. The technical information and protocols provided in this guide offer a foundation for researchers to leverage the potential of this valuable heterocyclic molecule in their scientific endeavors.

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References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLES - Patent 1633750 [data.epo.org]
- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
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